1H-2-Benzopyran-3-acetic acid, 8-hydroxy-6-methoxy-alpha-methyl-1-oxo-, (alphaS)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-2-Benzopyran-3-acetic acid, 8-hydroxy-6-methoxy-alpha-methyl-1-oxo-, (alphaS)- is a complex organic compound belonging to the benzopyran family. This compound is characterized by its unique structure, which includes a benzopyran ring system with various functional groups such as hydroxy, methoxy, and acetic acid. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-2-Benzopyran-3-acetic acid, 8-hydroxy-6-methoxy-alpha-methyl-1-oxo-, (alphaS)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzopyran Ring: The initial step involves the cyclization of suitable precursors to form the benzopyran ring. This can be achieved through various cyclization reactions, such as the Pechmann condensation.
Introduction of Functional Groups: Subsequent steps involve the introduction of hydroxy, methoxy, and acetic acid groups through selective functionalization reactions. These reactions may include hydroxylation, methylation, and carboxylation.
Stereoselective Synthesis: The final step involves the stereoselective synthesis to obtain the desired (alphaS)- configuration. This can be achieved using chiral catalysts or reagents to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1H-2-Benzopyran-3-acetic acid, 8-hydroxy-6-methoxy-alpha-methyl-1-oxo-, (alphaS)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
1H-2-Benzopyran-3-acetic acid, 8-hydroxy-6-methoxy-alpha-methyl-1-oxo-, (alphaS)- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities, such as antioxidant and anti-inflammatory properties, are studied for therapeutic applications.
Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-2-Benzopyran-3-acetic acid, 8-hydroxy-6-methoxy-alpha-methyl-1-oxo-, (alphaS)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-6-methoxy-3-methyl-, ®-: This compound shares a similar benzopyran ring structure but differs in the position and type of functional groups.
6,8-Dihydroxy-3-methyl-1H-2-benzopyran-1-one: Another similar compound with different functional groups and potential biological activities.
Uniqueness
1H-2-Benzopyran-3-acetic acid, 8-hydroxy-6-methoxy-alpha-methyl-1-oxo-, (alphaS)- is unique due to its specific combination of functional groups and stereochemistry, which imparts distinct chemical properties and potential biological activities.
Properties
CAS No. |
329040-84-8 |
---|---|
Molecular Formula |
C13H12O6 |
Molecular Weight |
264.23 g/mol |
IUPAC Name |
(2S)-2-(8-hydroxy-6-methoxy-1-oxoisochromen-3-yl)propanoic acid |
InChI |
InChI=1S/C13H12O6/c1-6(12(15)16)10-4-7-3-8(18-2)5-9(14)11(7)13(17)19-10/h3-6,14H,1-2H3,(H,15,16)/t6-/m0/s1 |
InChI Key |
BPZCXUROMKDLGX-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC2=CC(=CC(=C2C(=O)O1)O)OC)C(=O)O |
Canonical SMILES |
CC(C1=CC2=CC(=CC(=C2C(=O)O1)O)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.